6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine
Description
6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine is a bipyridine derivative featuring a methoxy group at the 6' position, a morpholino substituent at the 6 position, and an amine group at the 4 position. The morpholino group (a six-membered ring containing oxygen and nitrogen) contributes to solubility in polar solvents, while the methoxy group modulates lipophilicity. Such compounds are often explored in medicinal chemistry for kinase inhibition or as intermediates in synthesizing bioactive molecules .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-15-3-2-11(9-18-15)12-10-17-14(8-13(12)16)19-4-6-21-7-5-19/h2-3,8-10H,4-7H2,1H3,(H2,16,17) |
InChI Key |
CSFMHBDPXCSDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bipyridine intermediate.
Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the bipyridine intermediate.
Amine Group Introduction: The amine group can be introduced through a reductive amination reaction, where an amine donor reacts with the bipyridine intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions and form coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules based on core scaffolds, substituents, and functional groups.
Structural Analogs with Bipyridine Cores
- 5'-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine Key differences: Replaces the morpholino group with a tetrahydro-2H-pyran substituent. The ether oxygen in pyran may also alter hydrogen-bonding capacity .
Morpholino-Containing Pyridine Derivatives
- 6-Morpholin-4-yl-3-nitropyridin-2-amine
- Key differences : Features a nitro group at the 3 position instead of methoxy.
- Impact : The electron-withdrawing nitro group reduces electron density on the pyridine ring, affecting reactivity and interaction with biological targets. This compound may exhibit lower metabolic stability compared to the methoxy analog .
- 6-(4-Morpholinyl)-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine
Methoxy-Substituted Pyridines
- 6-Methoxy-4-methylpyridin-3-amine Key differences: Lacks the bipyridine core and morpholino group. Impact: The simpler structure reduces molecular weight (138.17 g/mol vs. ~221 g/mol estimated for the target compound) and complexity, making it more suitable for early-stage SAR studies. However, it lacks the bipyridine system’s planar geometry, limiting its utility in targeting π-rich binding sites .
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine | Bipyridine | 6'-OMe, 6-morpholino, 4-NH2 | ~221 (calculated) | Planar, moderate lipophilicity |
| 5'-Methoxy-6-(tetrahydro-2H-pyran-4-yl)-3,3'-bipyridin-4-amine | Bipyridine | 6-tetrahydropyran, 4-NH2 | Not reported | Increased steric bulk |
| 6-Morpholin-4-yl-3-nitropyridin-2-amine | Pyridine | 3-NO2, 6-morpholino | 224.21 (calculated) | Electron-deficient core |
| 6-Methoxy-4-methylpyridin-3-amine | Pyridine | 6-OMe, 4-NH2, 4-CH3 | 138.17 | Low complexity, high solubility |
Research Findings
- Solubility and Bioavailability: Morpholino-substituted bipyridines generally exhibit improved aqueous solubility compared to non-polar analogs (e.g., tetrahydro-2H-pyran derivatives) due to the morpholino group’s hydrogen-bonding capacity .
- Synthetic Challenges : The bipyridine core requires multi-step synthesis, often involving Suzuki-Miyaura coupling, which complicates scalability compared to single-ring pyridines .
Biological Activity
6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine is a chemical compound with the molecular formula C16H18N4O2. It belongs to the bipyridine family and is characterized by its unique functional groups, which include a methoxy group and a morpholino group. These structural features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
The biological activity of 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may act as a ligand for metal ions, forming coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The specific mechanisms of action can vary depending on the target and context in which the compound is used.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies have shown that 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine may induce cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation and promote apoptosis has been documented in vitro.
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. It has shown potential against a range of bacterial strains, indicating its usefulness in developing new antimicrobial agents.
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of this compound. Key findings from various studies include:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Demonstrated significant inhibition of cell viability in cancer cell lines (e.g., MTT assay). |
| Apoptosis Assays | Induced apoptosis in treated cells, confirmed by annexin V staining and flow cytometry. |
| Antimicrobial Testing | Effective against specific Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) established. |
Case Studies
Several case studies have highlighted the potential applications of 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine:
- Case Study on Anticancer Activity : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings demonstrated that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL.
Comparative Analysis with Similar Compounds
The biological activity of 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine can be compared to similar compounds in terms of structure and activity:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 6'-Methoxy-3,3'-bipyridin-4-amine | Lacks morpholino group | Lower solubility and reduced bioactivity |
| 6-Morpholino-3,3'-bipyridin-4-amine | Lacks methoxy group | Altered interaction profiles |
| 3,3'-Bipyridin-4-amine | Lacks both functional groups | Minimal biological activity |
The presence of both methoxy and morpholino groups in 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine enhances its chemical versatility and potential for diverse applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
